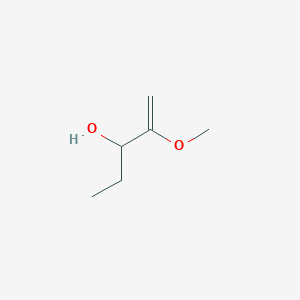
4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound that belongs to the class of benzoxaphosphinins. This compound is characterized by the presence of a butyl group, a chlorine atom, and a hydroxy group attached to a benzoxaphosphinin ring. It has a molecular mass of approximately 272.04 daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, reduction would yield a hydrocarbon, and substitution would yield various substituted derivatives .
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be explored for its pharmacological properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The specific mechanism of action for 4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one is not well-documented. compounds of this class typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is a UV absorber and shares structural similarities with 4-Butyl-6-chloro-2-hydroxy-2H-1,2lambda~5~-benzoxaphosphinin-2-one.
4-Hydroxy-2-quinolones: These compounds have similar hydroxy and aromatic ring structures and are known for their biological activities.
Uniqueness
This compound is unique due to the presence of the benzoxaphosphinin ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
917892-66-1 |
|---|---|
Molecular Formula |
C12H14ClO3P |
Molecular Weight |
272.66 g/mol |
IUPAC Name |
4-butyl-6-chloro-2-hydroxy-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C12H14ClO3P/c1-2-3-4-9-8-17(14,15)16-12-6-5-10(13)7-11(9)12/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
LDKBDQDIQMRNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CP(=O)(OC2=C1C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B12629153.png)




![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![[3-(Sulfomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B12629203.png)

![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)

![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)
![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)

